2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyridinyl group, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl and pyridinyl groups are then introduced through substitution reactions, followed by the attachment of the propoxyphenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide
- 2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-butoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H30N4O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(2-pyridin-4-ylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O5/c1-3-17-37-23-9-7-21(8-10-23)30-26(33)19-25-27(34)32(22-5-4-6-24(18-22)36-2)28(35)31(25)16-13-20-11-14-29-15-12-20/h4-12,14-15,18,25H,3,13,16-17,19H2,1-2H3,(H,30,33) |
InChI Key |
BRHJQKBAHWDHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=NC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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